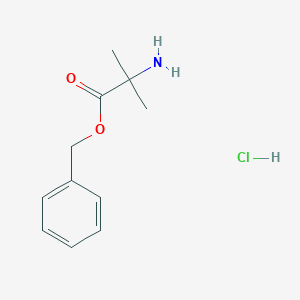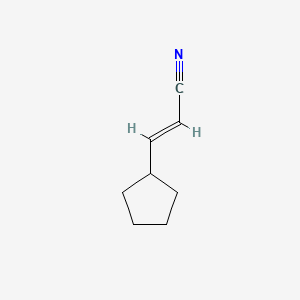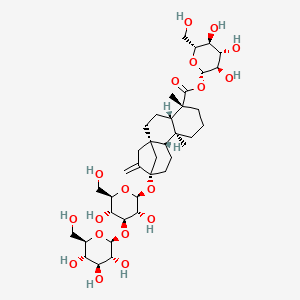
莱鲍迪苷 G
描述
Synthesis Analysis
The synthesis of Rebaudioside G involves the de novo biosynthesis of rubusoside and rebaudiosides in engineered yeasts . A central composite experimental design was employed to maximize the concentration of glucosylated species synthesized, considering temperature, pH, time of reaction, enzymatic activity, maltodextrin concentration, and SVglys/RebA concentration as experimental factors .Molecular Structure Analysis
Structural analysis of the formed products showed that rebaudioside A is specifically α-d-glucosylated at the steviol C-19 β-d-glucosyl moiety (55% conversion). The main product is a mono- (α1 → 6)-glucosylated derivative (RebA-G1) .Chemical Reactions Analysis
Rebaudioside G is involved in selective glycosylation of rubusoside, a natural product abundantly presented in various plants. This is a feasible approach for the biosynthesis of rebaudioside G .科学研究应用
甜味剂生产和食品工业应用
莱鲍迪苷 A(与莱鲍迪苷 G 密切相关的甜菊糖苷)是从甜叶菊中提取的,用作食品和饮料中的非卡路里甜味剂。其合成涉及酶促转糖基化,以增加其从甜叶菊叶中存在的甜菊苷中的含量,由于其令人愉悦的味道和相关的健康益处,突出了其作为蔗糖的天然甜味剂替代品的潜力。该工艺已经过优化以提高莱鲍迪苷 A 的含量,为甜味剂生产提供了一种环保且具有成本效益的方法(Adari 等人,2016 年)。
健康益处和治疗潜力
莱鲍迪苷 A 的安全性及其对人体健康的影响已得到广泛研究,表明对成年人的血压或葡萄糖稳态没有显着影响,因此支持其作为安全食品添加剂的使用(Maki 等人,2008 年)。此外,莱鲍迪苷 A 已被检查其胰岛素促分泌特性,显示出通过增强胰岛素分泌和调节血糖水平在糖尿病管理中的潜在益处(Abudula 等人,2004 年)。
科学和技术进步
包括莱鲍迪苷 G 在内的甜菊糖苷生产的科技进步,导致了能够有效地将甜菊苷转化为莱鲍迪苷 A 的生物工程酵母菌株的开发。这种生物转化过程代表了天然甜味剂可持续生产的重大进步,为化学合成提供了替代方案并减少了对环境的影响(Li 等人,2016 年)。
营养和代谢研究
对莱鲍迪苷 A 的代谢作用的研究揭示了其影响胆固醇代谢的潜力,表明它可能有助于调节肝脏中的胆固醇水平,从而表明其在管理高脂血症和预防心血管疾病中的潜力(Ilias 等人,2021 年)。
作用机制
Target of Action
Rebaudioside G, a steviol glycoside, primarily targets the human sweet taste receptor (T1R2/T1R3) complex . This receptor plays a crucial role in the perception of sweetness in humans.
Mode of Action
Rebaudioside G interacts with its target receptors by binding to four different sites of the human sweet taste receptor (T1R2/T1R3) complex . This binding mechanism explains the sweet taste of Rebaudioside G. Additionally, in silico results suggest that Rebaudioside G has the potential to inhibit beta-adrenergic and G-protein-coupled receptor kinases .
Biochemical Pathways
The biochemical pathways affected by Rebaudioside G involve the transformation of stevioside (STV) to Rebaudioside A (Reb-A) by the enzyme UDP glucosyltransferase-76G1 (UGT76G1) . This transformation determines the intensity of sweetness.
Pharmacokinetics
Rebaudioside G is expected to follow a similar pharmacokinetic profile as Rebaudioside A, which is readily absorbed after oral administration and metabolized to steviol and steviol glucuronide . .
Result of Action
The primary result of Rebaudioside G’s action is the perception of sweetness. It is a natural sweetener that provides a sweet taste without contributing to caloric intake . .
Action Environment
The action of Rebaudioside G can be influenced by various environmental factors. For instance, the stability of Rebaudioside A, a related compound, can be altered by the presence of other flavoring or color compounds . Similarly, the sweetness profile of glycosylated Rebaudioside A can be improved by blending with different sweeteners . .
未来方向
Rebaudioside G, along with other steviol glycosides, is considered the next generation of sugar substitutes due to their low-calorie, superior sweetness, and organoleptic properties . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCKUJXYCMPR-GXTBKCSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347273 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rebaudioside G | |
CAS RN |
127345-21-5 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Rebaudioside G and where is it found?
A1: Rebaudioside G is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.
Q2: What other compounds are found alongside Rebaudioside G in Stevia rebaudiana?
A2: The research abstract mentions that besides Rebaudioside G, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []
Q3: Was the structure of Rebaudioside G confirmed in this study?
A3: While the study mentions identifying Rebaudioside G, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for Rebaudioside G. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



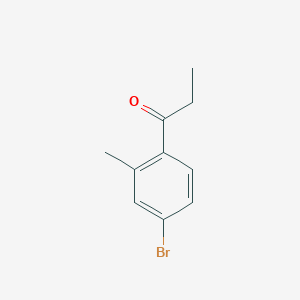
amine](/img/structure/B1342830.png)
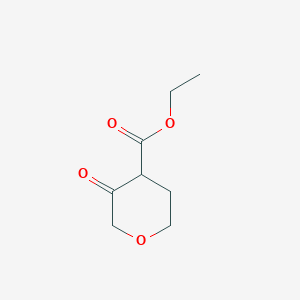
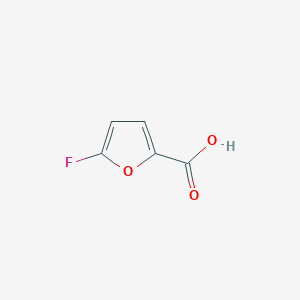

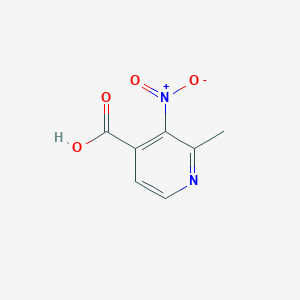
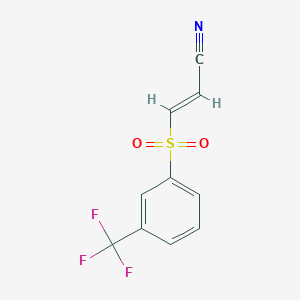

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
